3-Cyclobutylaniline
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
A study detailed the efficient synthesis of 3-aminocyclobut-2-en-1-ones , demonstrating their role as potent VLA-4 antagonists. This synthesis involves the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, followed by substitution reactions, showcasing the chemical versatility of cyclobutyl-containing compounds (S. Brand et al., 2003).
Catalytic Applications
In the realm of catalysis, visible-light-mediated [4+2] annulation of N-cyclobutylanilines with alkynes was reported, utilizing self-doped Ti3+ @TiO2 as a catalyst. This process highlights the potential of cyclobutyl anilines in synthesizing complex molecular architectures under environmentally benign conditions (Jiang Wang et al., 2017).
Photoredox Catalysis
Another innovative approach involved the cleavage of a C-C bond in cyclobutylanilines by visible-light photoredox catalysis , leading to a novel [4+2] annulation method. This method enables the formation of amine-substituted cyclohexenes, demonstrating the utility of cyclobutylanilines in photoredox catalysis to access new chemical spaces (Jiang Wang & N. Zheng, 2015).
Nucleic Acid Delivery
A distinct application was found in biomedical research , where a short amphipathic peptide, Pep-3, was described for its ability to form stable complexes with peptide-nucleic acid analogues, promoting efficient cellular uptake. This study underscores the importance of cyclobutyl derivatives in developing delivery vectors for therapeutic molecules (M. Morris et al., 2007).
Anticancer and Antiviral Evaluation
Squarate-based carbocyclic nucleosides were synthesized and evaluated for their anticancer and antiviral activities. This research signifies the potential of cyclobutyl analogues as nucleobase substitutes in therapeutic agents, highlighting their broad spectrum of biological applications (Meijun Lu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-cyclobutylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJBVKSLLOQPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutylaniline | |
CAS RN |
1353854-58-6 | |
Record name | 3-cyclobutylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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